molecular formula C13H19ClFN B1446082 4-(3,5-Dimethylphenyl)-4-fluoropiperidine hydrochloride CAS No. 1803594-75-3

4-(3,5-Dimethylphenyl)-4-fluoropiperidine hydrochloride

Cat. No.: B1446082
CAS No.: 1803594-75-3
M. Wt: 243.75 g/mol
InChI Key: CWZLFLOQRPYZOG-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylphenyl)-4-fluoropiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological and pharmaceutical activities

Scientific Research Applications

4-(3,5-Dimethylphenyl)-4-fluoropiperidine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethylphenyl)-4-fluoropiperidine hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The protected piperazines formed in this reaction can be deprotected using reagents like PhSH (thiophenol) to yield the desired piperidine derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yields and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethylphenyl)-4-fluoropiperidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium hydroxide (NaOH) for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethylphenyl)-4-fluoropiperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(3,5-Dimethylphenyl)-4-fluoropiperidine hydrochloride include other piperidine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of a fluorine atom and the 3,5-dimethylphenyl group

Properties

IUPAC Name

4-(3,5-dimethylphenyl)-4-fluoropiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN.ClH/c1-10-7-11(2)9-12(8-10)13(14)3-5-15-6-4-13;/h7-9,15H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZLFLOQRPYZOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2(CCNCC2)F)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3,5-Dimethylphenyl)-4-fluoropiperidine hydrochloride
Reactant of Route 2
4-(3,5-Dimethylphenyl)-4-fluoropiperidine hydrochloride
Reactant of Route 3
4-(3,5-Dimethylphenyl)-4-fluoropiperidine hydrochloride
Reactant of Route 4
4-(3,5-Dimethylphenyl)-4-fluoropiperidine hydrochloride
Reactant of Route 5
4-(3,5-Dimethylphenyl)-4-fluoropiperidine hydrochloride
Reactant of Route 6
4-(3,5-Dimethylphenyl)-4-fluoropiperidine hydrochloride

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